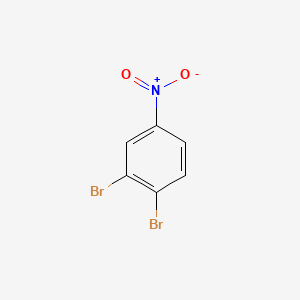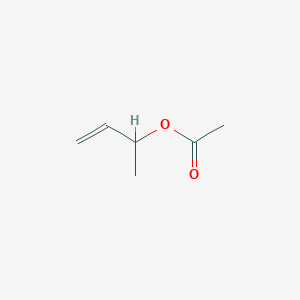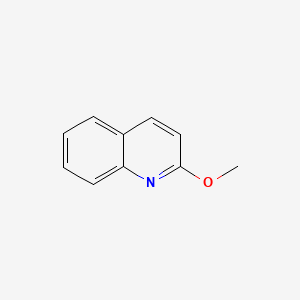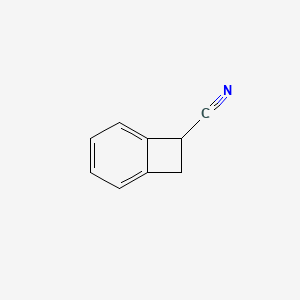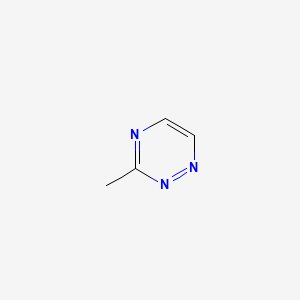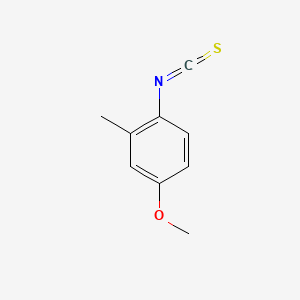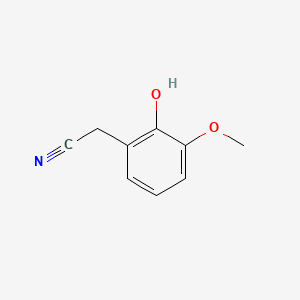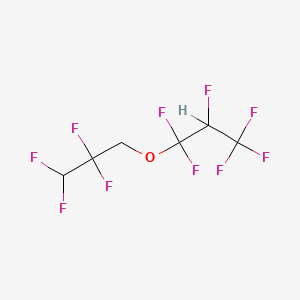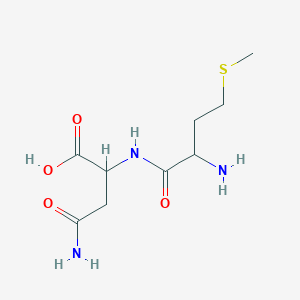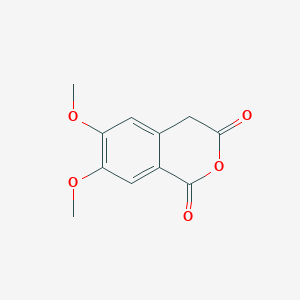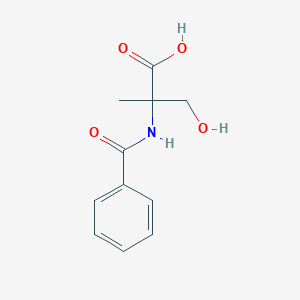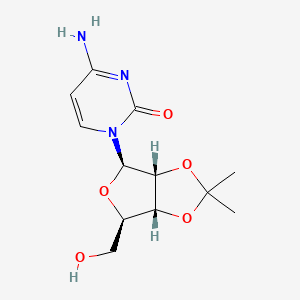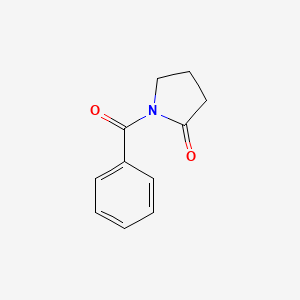
1-Benzoylpyrrolidin-2-one
Vue d'ensemble
Description
1-Benzoylpyrrolidin-2-one is a chemical compound with the molecular formula C11H11NO2 . It is used in scientific research and has been found to react with amines in the presence of DTBP and TBAI to afford transamidated products .
Synthesis Analysis
The synthesis of 1-Benzoylpyrrolidin-2-one has been reported in the literature . For example, it can be synthesized through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular structure of 1-Benzoylpyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a benzoyl group . The molecular weight of the compound is 189.21 g/mol .Chemical Reactions Analysis
1-Benzoylpyrrolidin-2-one has been found to undergo transamidation reactions with amines under aqueous conditions . Both aliphatic and aromatic primary amines displayed good activity under metal-free conditions .Physical And Chemical Properties Analysis
1-Benzoylpyrrolidin-2-one has a density of 1.2±0.1 g/cm³ . Its boiling point is 346.0±15.0 °C at 760 mmHg . The compound has a molar refractivity of 51.8±0.3 cm³ .Applications De Recherche Scientifique
-
Transamidation Reactions
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : 1-Benzoylpyrrolidin-2-one is used in transamidation reactions with amines . This process involves the exchange of an amide group in a molecule with another amine.
- Methods of Application : The reactions were conducted under aqueous conditions and good functional group tolerance was achieved . The reaction involved the use of DTBP and TBAI .
- Results or Outcomes : The transamidation of 1-Benzoylpyrrolidin-2-one with amines resulted in good yields .
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Scientific Field : Organic Chemistry
- Application Summary : 1-Benzoylpyrrolidin-2-one is used in the synthesis of 1,5-disubstituted pyrrolidin-2-ones . These compounds have a wide range of applications in medicinal chemistry.
- Methods of Application : The synthesis is based on the reaction of DA cyclopropanes with the corresponding primary amines .
- Results or Outcomes : The method provides a simpler and general approach to the synthesis of 1,5-disubstituted pyrrolidin-2-ones .
-
Synthesis of Benzoylpiperidin-2-one and Benzoylazepan-2-one
- Scientific Field : Organic Chemistry
- Application Summary : 1-Benzoylpyrrolidin-2-one can react with amines in the presence of DTBP and TBAI to afford benzoylpiperidin-2-one and benzoylazepan-2-one . These compounds are important intermediates in the synthesis of various pharmaceuticals.
- Methods of Application : The reactions were conducted under aqueous conditions and good functional group tolerance was achieved .
- Results or Outcomes : The reactions resulted in good yields of benzoylpiperidin-2-one and benzoylazepan-2-one .
-
Solvent in Chemical Reactions
- Scientific Field : Industrial Chemistry
- Application Summary : 1-Butylpyrrolidin-2-one, a derivative of 1-Benzoylpyrrolidin-2-one, is used as a solvent in chemical reactions . It has excellent solvency power, high boiling point, high chemical and thermal stability, and is inherently bio-degradable .
- Methods of Application : It is used as a solvent in various chemical reactions due to its properties .
- Results or Outcomes : It provides a reliable alternative for REACH-restricted DMA, DMF, NMP .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzoylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-12(10)11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRTZYURDKMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178708 | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpyrrolidin-2-one | |
CAS RN |
2399-66-8 | |
| Record name | 1-Benzoyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



